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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular basis of HIV
integrase strand transfer inhibition. It is designed to serve as a valuable resource for
researchers, scientists, and professionals involved in drug development, offering detailed
insights into the mechanism of action of integrase strand transfer inhibitors (INSTIs), the
structural biology of the integrase-DNA complex, and the molecular underpinnings of drug
resistance.

Introduction to HIV Integrase and the Integration
Process

Human Immunodeficiency Virus (HIV) replication necessitates the stable insertion of a DNA
copy of the viral RNA genome into the host cell's chromosome. This critical step, known as
integration, is catalyzed by the viral enzyme integrase (IN).[1] HIV integrase is a 32kDa protein
composed of three distinct domains: the N-terminal domain (NTD), the catalytic core domain
(CCD), and the C-terminal domain (CTD).[2][3]

The integration process occurs in two sequential catalytic steps:

¢ 3'-Processing: Integrase binds to the long terminal repeats (LTRS) at the ends of the viral
DNA and, through its endonucleolytic activity, removes a di- or trinucleotide from each 3' end.
This exposes reactive 3'-hydroxyl groups.[3][4]
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» Strand Transfer: The processed viral DNA ends are then covalently joined to the host cell's
chromosomal DNA in a transesterification reaction, permanently integrating the viral genome
into the host's.[1][4]

This integration process is orchestrated by a high-order nucleoprotein complex called the
"intasome," which consists of a multimer of integrase assembled on the viral DNA ends.[1][5]

Mechanism of Action of Integrase Strand Transfer
Inhibitors (INSTIs)

Integrase strand transfer inhibitors (INSTIs) are a class of antiretroviral drugs that specifically
target the strand transfer step of HIV integration.[6] They do not significantly affect the 3'-
processing reaction.[7] INSTIs function by binding to the catalytic core of the integrase,
specifically to the active site containing the DDE (Asp-Asp-Glu) motif and two essential divalent
metal ions (typically Mg2+).[7][8]

The binding of an INSTI to the intasome effectively blocks the strand transfer reaction by:

o Chelating the metal ions: The pharmacophore of INSTIs contains electronegative atoms that
chelate the Mg2+ ions in the active site, rendering the catalytic triad non-functional.[5][7]

 Displacing the viral DNA: INSTI binding displaces the terminal 3' nucleotide of the viral DNA,
preventing its proper positioning for the nucleophilic attack on the host DNA.[8]

o Competing with host DNA binding: INSTIs occupy the space where the target host DNA
would normally bind, directly obstructing the strand transfer reaction.[5][9]

This mechanism effectively "traps” the pre-integration complex, preventing the integration of
the viral DNA into the host genome and halting the viral replication cycle.[10]

Quantitative Analysis of INSTI Efficacy and
Resistance

The efficacy of INSTIs is quantified by their 50% inhibitory concentration (IC50) or 50%
effective concentration (EC50), which represent the drug concentration required to inhibit 50%
of the viral replication or integrase activity in vitro. Resistance to INSTIs is characterized by an
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increase in these values, typically expressed as a fold change (FC) compared to the wild-type

virus.

Table 1: In Vitro Activity of Raltegravir (RAL) against
Wild-Type and Mutant HIV-1

Fold Change (FC) vs. Wild-

Integrase Mutation(s) IC50 (pM) Type
Wild-Type 0.008

N155H 0.151 19
Q148H 0.093 12
Q148R 0.059 7
Q148K 0.177 22
L74M/N155H 0.222 28
E92Q/N155H 0.436 55
E138K/Q148H 0.287 36
G140S/Q148H 1.96 245

Data sourced from[4]

Table 2: In Vitro Activity of Elvitegravir (EVG) against
Wild-Type and Mutant HIV-1

EC50 (nM) - Fold Change (FC) vs. Wild-

Integrase Mutation(s)

Type
Wild-Type
T97A 3.6-5.6
G140S 3.6-5.6
G140S/Q148H >100
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Data sourced from[11]

Table 3: In Vitro Activity of Dolutegravir (DTG) against
Wild-Type and Mutant HIV-1 and HIV-2

Fold Change (FC) vs. Wild-

Virus/Mutation(s) EC50 (nM)
Type

HIV-1
Wild-Type 1.07
N155H - 1.37
T97A + Y143R - 1.05
G140S + Q148H - 3.75
G140S + Q148R - 13.3
HIV-2
Wild-Type 19-26
E92Q, Y143C, E920Q+Y143C, » 6
Q148R

148K, E92Q+N155H,
'IQ'97A+N155S, G140S+Q148R 10-46
T97A + Y143C - >5000

Data for HIV-1 sourced from[10]. Data for HIV-2 sourced from[2].

Table 4: In Vitro Activity of Bictegravir (BIC) against
Wild-Type and Mutant HIV-1 and HIV-2
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. . EC50 (nM) - Fold Change (FC) vs. Wild-
Virus/Mutation(s)

Type
HIV-1
Wild-Type 12-25
G140S/Q148H 2.1-fold reduced susceptibility
HIV-2
Wild-Type 1.4-56
G140S/Q148R 34
G140S/Q148H 110

Data for HIV-1 sourced from[9][12]. Data for HIV-2 sourced from[9].

Table 5: In Vitro Activity of Cabotegravir (CAB) against
Wild-Type and Mutant SIV and HIV-1

Virus/Mutation(s) IC50 Increase (Fold Change)
SIVmac251

5AA duplication + Q91R + D163N 38

I31L, Q91R, E92Q/M, T97A/I, G106S, 33.89

H156G/R, V172L

HIV-1

Wild-Type EC50 0.56 £ 0.26 nM

HTLV-1 IN Strand Transfer IC50 77.8+22.4nM

Data for SIV sourced from[13]. Data for HIV-1 and HTLV-1 sourced from[14].

Table 6: Dissociation Half-life (t1/2) of INSTIs from Wild-
Type and Mutant IN-DNA Complexes
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G140S+Q148H Mutant t1/2

INSTI Wild-Type t1/2 (hours)

(hours)
Bictegravir (BIC) 163 5.7
Dolutegravir (DTG) 96 1.9
Raltegravir (RAL) 10 Not Determined
Elvitegravir (EVG) 3.3 Not Determined

Data sourced from[12].

Mechanisms of Resistance to INSTIs

Resistance to INSTIs primarily arises from mutations within the integrase gene, particularly in
the catalytic core domain. These mutations can reduce the binding affinity of the inhibitor to the
intasome, thereby diminishing its efficacy. The major resistance pathways involve mutations at
positions Y143, Q148, and N155 of the integrase enzyme.[8]

Secondary mutations often accompany these primary resistance mutations, which can
compensate for the fithess cost associated with the primary mutations. For example, G140S
often emerges with Q148H/R/K mutations.[8] Second-generation INSTIs, such as dolutegravir
and bictegravir, were designed to have a higher genetic barrier to resistance and retain activity
against many of the mutants that are resistant to first-generation INSTIs.[15]

Experimental Protocols
HIV-1 Integrase Strand Transfer Assay (General
Protocol)

This assay quantitatively measures the strand transfer activity of HIV-1 integrase and its
inhibition by INSTIs.

Materials:

» Purified recombinant HIV-1 integrase
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» Donor Substrate (DS) DNA: A double-stranded oligonucleotide mimicking the HIV-1 LTR U5
end, labeled with biotin at the 5' end.

o Target Substrate (TS) DNA: A double-stranded oligonucleotide with a 3'-end modification
(e.g., digoxigenin - DIG).

o Streptavidin-coated 96-well plates

» Reaction Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM DTT, 7.5 mM MgCI2, 0.05% Nonidet P-
40, 30 mM NaCl)[16]

» Wash Buffer (e.g., PBS with 0.05% Tween 20)

» Blocking Buffer (e.g., PBS with 1% BSA)

o HRP-conjugated anti-DIG antibody

e TMB substrate

e Stop solution (e.g., 1M H2S04)

o Plate reader

Procedure:

e Plate Coating:

o

Dilute the biotinylated DS DNA in reaction buffer.

[¢]

Add 100 pL of the diluted DS DNA to each well of a streptavidin-coated 96-well plate.

Incubate for 30 minutes at 37°C.

o

[e]

Wash the wells 5 times with 300 pL of wash buffer.

e Blocking:

o Add 200 puL of blocking buffer to each well.
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o Incubate for 30 minutes at 37°C.

o Wash the wells 3 times with 200 pL of reaction buffer.

Integrase Binding:

o Dilute the HIV-1 integrase in reaction buffer (e.g., 1:300 dilution).

o Add 100 puL of the diluted integrase solution to each well (except for negative controls).
o Incubate for 30 minutes at 37°C.

o Wash the wells 3 times with 200 pL of reaction buffer.

Inhibitor Addition:

o Prepare serial dilutions of the INSTI in reaction buffer.

o Add 50 pL of the INSTI dilutions or reaction buffer (for no-inhibitor controls) to the
appropriate wells.

o Incubate for 5 minutes at room temperature.

Strand Transfer Reaction:

o Add 50 pL of the TS DNA to each well.

o Incubate for 30 minutes at 37°C to allow the strand transfer reaction to occur.

Detection:

[e]

Wash the wells 5 times with 300 pL of wash buffer.

o

Add 100 pL of HRP-conjugated anti-DIG antibody diluted in blocking buffer to each well.

[¢]

Incubate for 30 minutes at 37°C.

o

Wash the wells 5 times with 300 pL of wash buffer.
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o Add 100 pL of TMB substrate to each well.
o Incubate for 10 minutes at room temperature in the dark.

o Add 100 pL of stop solution to each well.

e Data Analysis:
o Read the absorbance at 450 nm using a plate reader.

o Calculate the percent inhibition for each INSTI concentration and determine the 1C50
value.

X-ray Crystallography of Integrase-DNA-INSTI
Complexes (General Protocol)

This protocol outlines the general steps for determining the three-dimensional structure of the
intasome in complex with an INSTI.

Materials:

o Purified and concentrated HIV-1 integrase

» Synthetic DNA oligonucleotides corresponding to the viral DNA ends

e INSTI compound

o Crystallization screens and reagents (e.g., PEGs, salts, buffers)

o Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion)
e Cryoprotectant

e Synchrotron X-ray source

Procedure:

o Complex Formation:
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o Mix the purified integrase, DNA oligonucleotides, and INSTI in a specific molar ratio in a
suitable buffer.

o Incubate to allow for complex formation.

o Purify the complex using size-exclusion chromatography to remove unbound components.

o Crystallization:

o Set up crystallization trials using the purified complex and various crystallization screens.
The hanging-drop or sitting-drop vapor diffusion method is commonly used.

o Incubate the crystallization plates at a constant temperature and monitor for crystal
growth.

e Crystal Harvesting and Cryo-protection:

o Carefully harvest the crystals from the crystallization drops.

o Soak the crystals in a cryoprotectant solution to prevent ice formation during freezing.
» Data Collection:

o Flash-cool the cryo-protected crystals in liquid nitrogen.

o Mount the frozen crystal on a goniometer at a synchrotron beamline.

o Collect X-ray diffraction data.
 Structure Determination and Refinement:

o Process the diffraction data to obtain a set of structure factors.

o Solve the crystal structure using molecular replacement, using a known structure of
integrase as a search model.

o Build and refine the atomic model of the integrase-DNA-INSTI complex against the
experimental data.
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Visualizations
Signaling Pathways and Experimental Workflows
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Caption: The HIV integration pathway, from reverse transcription in the cytoplasm to strand
transfer in the nucleus.
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Caption: Mechanism of action of INSTIs, which block the strand transfer step of HIV integration.
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Caption: A simplified workflow for a non-radioactive HIV integrase strand transfer assay.
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Caption: The development of INSTI resistance through selective pressure and mutations in the

integrase enzyme.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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